Benzoic acid, 2-(((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)thio)- is a complex organic compound that belongs to the class of quinazolinone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)thio)- typically involves the following steps:
Formation of the Quinazolinone Core: This is achieved by refluxing anthranilic acid with acetic anhydride in acetic acid.
Chlorophenyl Substitution: The 2-chlorophenyl group is introduced through a nucleophilic substitution reaction.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzoic acid, 2-(((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)thio)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dibromo-2-[(sec-butylsulfanyl)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone .
- 6,8-Dibromo-3-(2-chlorophenyl)-2-{[(2-methyl-2-propanyl)sulfonyl]methyl}-4(3H)-quinazolinone .
Uniqueness
Benzoic acid, 2-(((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)thio)- is unique due to its specific substitution pattern and the presence of the thioether linkage, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives .
Properties
CAS No. |
108635-40-1 |
---|---|
Molecular Formula |
C22H13Br2ClN2O3S |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
2-[[6,8-dibromo-3-(2-chlorophenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]benzoic acid |
InChI |
InChI=1S/C22H13Br2ClN2O3S/c23-12-9-14-20(15(24)10-12)26-19(11-31-18-8-4-1-5-13(18)22(29)30)27(21(14)28)17-7-3-2-6-16(17)25/h1-10H,11H2,(H,29,30) |
InChI Key |
DMWKCILBKSYFDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.